1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea
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Overview
Description
The compound “1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The phenylurea part of the molecule is a common motif in medicinal chemistry, often associated with biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the planar indole and phenyl rings, with the urea group acting as a bridge between them. The methyl group on the indole ring would add some steric bulk .Mechanism of Action
Target of Action
The primary target of 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea is Phospholipase A2, membrane associated . This enzyme plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Mode of Action
It is known that the interaction affects the enzyme’s activity .
Result of Action
Given the target enzyme’s role, it can be inferred that the compound likely impacts cell membrane structure and function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-9-14-10-13(7-8-16(14)19-12)11-18-17(21)20-15-5-3-2-4-6-15/h2-10,19H,11H2,1H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXUOHCCNJYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330087 |
Source
|
Record name | 1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24814980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea | |
CAS RN |
852140-64-8 |
Source
|
Record name | 1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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